molecular formula C11H10BrN B11877931 2-(Bromomethyl)-3-methylquinoline

2-(Bromomethyl)-3-methylquinoline

Cat. No.: B11877931
M. Wt: 236.11 g/mol
InChI Key: DVJZSWGCRUAFTC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromomethyl group at the 2-position and a methyl group at the 3-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methylquinoline typically involves the bromination of 3-methylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methylquinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azidoquinolines, thiocyanatoquinolines, and alkoxyquinolines.

    Oxidation: Quinoline N-oxides are the primary products.

    Reduction: Tetrahydroquinoline derivatives are formed.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methylquinoline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)quinoline
  • 3-Methylquinoline
  • 2-(Chloromethyl)-3-methylquinoline
  • 2-(Bromomethyl)-4-methylquinoline

Uniqueness

2-(Bromomethyl)-3-methylquinoline is unique due to the specific positioning of the bromomethyl and methyl groups on the quinoline ring. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(bromomethyl)-3-methylquinoline

InChI

InChI=1S/C11H10BrN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3

InChI Key

DVJZSWGCRUAFTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CBr

Origin of Product

United States

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